molecular formula C11H13BrN2 B567240 6-Bromo-3-butyl-1H-indazole CAS No. 1314987-32-0

6-Bromo-3-butyl-1H-indazole

Cat. No.: B567240
CAS No.: 1314987-32-0
M. Wt: 253.143
InChI Key: YUYWWOCCPQJSDL-UHFFFAOYSA-N
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Description

6-Bromo-3-butyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom at the 6th position and a butyl group at the 3rd position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-butyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with butyl isocyanide under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-butyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the indazole ring can lead to the formation of dihydroindazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Reactions: Products include various substituted indazoles depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of the indazole ring.

    Reduction Reactions: Dihydroindazole derivatives.

Scientific Research Applications

6-Bromo-3-butyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-butyl-1H-indazole involves its interaction with specific molecular targets. The bromine atom and butyl group contribute to its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1H-Indazole: The parent compound without any substituents.

    6-Bromo-1H-indazole: Similar structure but lacks the butyl group.

    3-Butyl-1H-indazole: Similar structure but lacks the bromine atom.

Uniqueness: 6-Bromo-3-butyl-1H-indazole is unique due to the presence of both the bromine atom and the butyl group, which impart distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-3-butyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-2-3-4-10-9-6-5-8(12)7-11(9)14-13-10/h5-7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYWWOCCPQJSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C2C=CC(=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716641
Record name 6-Bromo-3-butyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-32-0
Record name 6-Bromo-3-butyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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